molecular formula C11H8N2O B7468392 2-methyl-4-oxo-4H-quinolizine-1-carbonitrile

2-methyl-4-oxo-4H-quinolizine-1-carbonitrile

Cat. No. B7468392
M. Wt: 184.19 g/mol
InChI Key: SCJCLTCLYYYMGS-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-4H-quinolizine-1-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the development of pharmaceuticals. This compound is also known as 2-Methyl-4-oxo-4H-quinolizine-1-carbonitrile or MQC. The synthesis method of this compound is complex and requires specific conditions to obtain a pure product.

Scientific Research Applications

  • Synthesis and Reactivity:

    • Esmaeili et al. (2017) described a method for synthesizing benzopyrano[3,4-a]quinolizines through a three-component reaction involving 2-oxo-2H-chromene-3-carbonitriles, yielding good results under mild conditions (Esmaeili et al., 2017).
    • Hagimori et al. (2009) discovered a novel reaction for synthesizing 4H-quinolizine derivatives using sulfonyl ketene dithioacetals and also explored their fluorescent properties (Hagimori et al., 2009).
  • Photovoltaic and Fluorescent Properties:

    • Hagimori et al. (2008) synthesized new fluorescent compounds, 1,11-dihydro-11-imino-1-oxo-3-phenylpyrano[4,3-b]quinolizines, showing fluorescence in solid and solution states (Hagimori et al., 2008).
    • Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
  • Antibacterial Properties:

    • Li et al. (1996) explored the synthesis of 2-pyridones, a novel series of potent DNA gyrase inhibitors, including quinolizine derivatives, showing significant antibacterial activity against resistant bacteria (Li et al., 1996).
  • Corrosion Inhibition:

    • Eldesoky et al. (2019) investigated the corrosion inhibition properties of a quinolizine derivative on copper, demonstrating its effectiveness in protecting copper surfaces in corrosive environments (Eldesoky et al., 2019).

properties

IUPAC Name

2-methyl-4-oxoquinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-6-11(14)13-5-3-2-4-10(13)9(8)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCLTCLYYYMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=CC2=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-oxo-4H-quinolizine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-oxo-4H-quinolizine-1-carbonitrile
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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